3-Hydroxy Benzopyrene
Overview
Description
3-Hydroxy Benzopyrene is a hydroxylated derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is significant due to its presence as a metabolite of benzo(a)pyrene, which is a potent environmental carcinogen. The molecular formula of this compound is C20H12O, and it has a molecular weight of 268.31 g/mol .
Mechanism of Action
3-Hydroxybenzo(a)pyrene, also known as benzo[a]pyren-3-ol, is a metabolite of Benzo[a]pyrene (BaP), a carcinogenic component of tobacco smoke . Here is an overview of its mechanism of action:
Target of Action
The primary targets of 3-Hydroxybenzo(a)pyrene are DNA molecules . It forms adducts with DNA, specifically (+)-anti-benzo(a)pyrene diolepoxide-DNA adducts (BPDE-DNA) .
Mode of Action
3-Hydroxybenzo(a)pyrene interacts with its targets by forming covalent bonds. This interaction results in the formation of DNA adducts, which can interfere with the normal functioning of the DNA molecule .
Biochemical Pathways
3-Hydroxybenzo(a)pyrene is a major metabolite of benzo(a)pyrene (BaP) in various systems . Metabolites of 3-OH-BaP, formed by liver enzymes, bind to DNA and are mutagenic .
Pharmacokinetics
The kinetics of 3-Hydroxybenzo(a)pyrene are complex and depend on several factors. Hepatic metabolism of BaP and 3-OHBaP elimination rate are the most sensitive parameters . The compound shows strong partition in lungs compared to other tissues, followed by adipose tissues and liver . It also shows strong partition in kidneys . Diffusion-limited tissue transfers of BaP in lungs and 3-OHBaP in lungs, adipose tissues, and kidneys are significant . There is also significant entero-hepatic recycling of 3-OHBaP .
Biochemical Analysis
Biochemical Properties
3-Hydroxybenzo(a)pyrene plays a significant role in biochemical reactions. It is an intermediate metabolite in the metabolic breakdown of BaP by cytochrome P450 enzymes . The formation of 3-Hydroxybenzo(a)pyrene represents a detoxification pathway .
Cellular Effects
The effects of 3-Hydroxybenzo(a)pyrene on various types of cells and cellular processes are profound. It has been found that the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues of BaP-induced mice . This indicates that 3-Hydroxybenzo(a)pyrene can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Hydroxybenzo(a)pyrene involves its interactions with biomolecules and changes in gene expression. It is formed during the metabolic activation of BaP, which involves binding interactions with enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxybenzo(a)pyrene can change over time. For instance, after the protection of lemongrass essential oil, the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues of BaP-induced mice . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Hydroxybenzo(a)pyrene vary with different dosages in animal models. For example, in a study where mice were exposed to BaP, the level of 3-Hydroxybenzo(a)pyrene increased in the plasma, blood, brain, and lung tissues . This indicates that there could be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
3-Hydroxybenzo(a)pyrene is involved in the metabolic pathways of BaP. It is an intermediate metabolite formed during the metabolic breakdown of BaP by cytochrome P450 enzymes . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy Benzopyrene can be synthesized through the hydroxylation of benzo(a)pyrene. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound is not common due to its specific applications in research rather than large-scale industrial use. the compound can be isolated from the metabolic processes of organisms exposed to benzo(a)pyrene, where it is formed as a metabolite .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Benzopyrene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Hydroxy Benzopyrene is primarily used in scientific research to study the metabolism and toxicology of polycyclic aromatic hydrocarbons. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons.
Biology: Studied for its role in the metabolic pathways of organisms exposed to benzo(a)pyrene.
Medicine: Investigated for its potential effects on human health, particularly its role in carcinogenesis.
Industry: Used in environmental monitoring to assess exposure to polycyclic aromatic hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
1-Hydroxybenzo(a)pyrene: Another hydroxylated derivative with similar properties.
Benzo(a)pyrene-7,8-diol: A dihydroxy derivative involved in the metabolic pathway of benzo(a)pyrene
Uniqueness
3-Hydroxy Benzopyrene is unique due to its specific hydroxylation at the 3-position, which influences its metabolic pathway and interaction with DNA. This specificity makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity .
Properties
IUPAC Name |
benzo[a]pyren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUUWWRWIAEPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038319 | |
Record name | 3-Hydroxybenz[a]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13345-21-6 | |
Record name | 3-Hydroxybenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13345-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxybenz[a]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYBENZO(A)PYRENE, 3- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672ICH1Q4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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